6-(1,3-Benzodioxol-5-yl)-1,5-diazabicyclo[3.1.0]hexane
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Overview
Description
- It contains a bicyclo[3.1.0]hexane scaffold, which is prevalent in natural products and synthetic bioactive compounds.
- Notable examples include crispatene, cycloeudesmol, laurinterol, and synthetic drugs like glutamate derivatives and arglabin analogues .
6-(1,3-Benzodioxol-5-yl)-1,5-diazabicyclo[3.1.0]hexane: , is a bicyclic compound with a unique structure.
Preparation Methods
- The synthesis of 6,6-DMABH involves a convergent approach via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines.
- An organic or iridium photoredox catalyst, along with blue LED irradiation, yields good results for a broad range of derivatives.
- This method provides access to valuable bicyclic scaffolds with three contiguous stereocenters .
Chemical Reactions Analysis
- 6,6-DMABH undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions contribute to its versatility in medicinal chemistry.
Scientific Research Applications
Chemistry: 6,6-DMABH serves as a synthetic intermediate due to its high ring strain.
Biology and Medicine:
Industry: Fluorinated analogues are increasingly important in medicinal chemistry.
Mechanism of Action
- The exact mechanism by which 6,6-DMABH exerts its effects depends on its specific application.
- Molecular targets and pathways involved need further investigation.
Comparison with Similar Compounds
- 6,6-DMABH’s uniqueness lies in its bicyclo[3.1.0]hexane scaffold.
- Similar compounds include other bicyclic structures, but none precisely match its configuration.
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-1,5-diazabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H12N2O2/c1-4-12-11(13(12)5-1)8-2-3-9-10(6-8)15-7-14-9/h2-3,6,11H,1,4-5,7H2 |
InChI Key |
FPJQMANNPPUASE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(N2C1)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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